molecular formula C10H13ClN2O B3223290 (S)-2-Amino-N-(2-chloro-benzyl)-propionamide CAS No. 1217712-11-2

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Cat. No.: B3223290
CAS No.: 1217712-11-2
M. Wt: 212.67 g/mol
InChI Key: FNJCPXUFBFZZCV-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral compound that belongs to the class of α-amino acids. This compound is characterized by the presence of an amino group, a propionamide group, and a 2-chloro-benzyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide typically involves the alkylation of a chiral amino acid derivative with a 2-chloro-benzyl halide. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the amino acid derivative, followed by the addition of 2-chloro-benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, often through hydrogen bonding and hydrophobic interactions, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is unique due to the presence of the 2-chloro-benzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJCPXUFBFZZCV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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